Methoxycamptothecin

Description

Historical Context and Discovery within Camptothecin (B557342) Alkaloids Research

The journey of Methoxycamptothecin is intrinsically linked to the discovery of its parent compound, Camptothecin. Camptothecin, a cytotoxic quinoline (B57606) alkaloid, was first isolated from the Chinese tree Camptotheca acuminata in the 1960s by M. E. Wall and M. C. Wani during a large-scale screening of natural products for potential anticancer agents. journalcra.comresearchgate.net This discovery set the stage for the identification of related alkaloids.

Subsequently, in 1969, 10-hydroxycamptothecin (B1684218) and 10-methoxycamptothecin (B22973) were identified as minor components within C. acuminata. phcogrev.com Further research led to the isolation of 9-methoxycamptothecin (B1664710) from other plant sources. For instance, it was isolated from Ervatamia heyneana and was noted to be closely related to camptothecin, though less active in initial studies. It has also been found in Nothapodytes foetida and Nothapodytes nimmoniana. researchgate.netbiomedpharmajournal.org The isolation of these natural variants expanded the family of camptothecin alkaloids and provided new avenues for research into their biological activities.

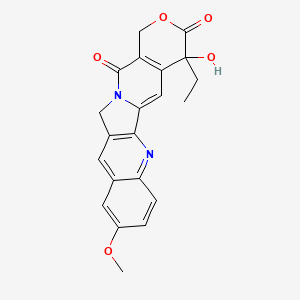

The early work established that these compounds belong to a unique class of monoterpene indole (B1671886) alkaloids. phcogrev.com The fundamental structure is a pentacyclic ring system, which includes a pyrrolo[3,4-b]-quinoline moiety (rings A, B, and C), a conjugated pyridone moiety (ring D), and a chiral center at position 20 within an α-hydroxy lactone ring (the E-ring). iomcworld.com The discovery of methoxy-substituted derivatives was a significant step in understanding the natural diversity of these alkaloids.

Positioning of this compound as a Key Camptothecin Derivative for Investigation

This compound, specifically the 9-methoxy and 10-methoxy positional isomers, quickly became a focal point of scientific inquiry. The substitution of a methoxy (B1213986) group on the camptothecin core structure was found to modulate its biological properties. znaturforsch.com This made this compound and its derivatives important subjects for structure-activity relationship (SAR) studies, which aim to understand how chemical structure influences biological activity. jst.go.jp

The interest in this compound was further fueled by the desire to improve upon the properties of the parent compound, camptothecin, which had limitations such as poor water solubility and instability of its active lactone ring at physiological pH. researchgate.net Researchers hypothesized that modifications to the A-ring, such as the addition of a methoxy group, could lead to derivatives with improved pharmacological profiles. znaturforsch.com Consequently, various synthetic and semi-synthetic approaches have been developed to create novel this compound derivatives for evaluation. asianpubs.orgasianpubs.org

Studies have shown that 9-methoxycamptothecin (9-MCPT) can exhibit significant antitumor activity, in some cases greater than the parent camptothecin, against various cancer cell lines. znaturforsch.comnih.gov This has positioned it as a valuable lead compound in the development of new anticancer agents. researchgate.netontosight.ai

Significance in DNA Topoisomerase I Inhibition Research

A pivotal breakthrough in camptothecin research was the discovery in 1985 that its mechanism of action involves the inhibition of DNA topoisomerase I. phcogrev.com This enzyme is crucial for DNA replication, transcription, and recombination by relaxing supercoiled DNA. ontosight.ai this compound, like its parent compound, exerts its cytotoxic effects by targeting this enzyme. ontosight.aiontosight.ai

The mechanism involves the stabilization of the covalent complex between topoisomerase I and DNA, known as the cleavable complex. ontosight.ai By binding to this complex, this compound prevents the re-ligation of the DNA strand that the enzyme has nicked. This leads to the accumulation of DNA single-strand breaks, which, upon collision with a replication fork, are converted into irreversible double-strand breaks, ultimately triggering cell cycle arrest and apoptosis (programmed cell death). ontosight.aiontosight.ai

Research has indicated that this compound inhibits topoisomerase I activity but has no effect on topoisomerase II. researchgate.netnih.gov The interaction is also sequence-specific to some extent. Studies have shown that camptothecin preferentially traps topoisomerase I at sites with a guanine (B1146940) residue immediately at the 5'-DNA terminus of the cleavage site. researchgate.netnih.gov The presence of the methoxy group can influence the potency and the specific pattern of DNA cleavage induced by the compound. nih.gov

Overview of Research Trajectories and Academic Contributions

Research on this compound has followed several key trajectories. Initial efforts focused on its isolation from natural sources and structural elucidation. This was followed by extensive investigation into its biological mechanism as a topoisomerase I inhibitor. researchgate.netnih.gov

A significant area of research has been the synthesis of novel derivatives to improve efficacy and overcome challenges like poor solubility. asianpubs.orgasianpubs.orgresearchgate.net This has led to the creation of numerous analogues with modifications at various positions of the camptothecin scaffold. asianpubs.org

Academic contributions have been vast, ranging from elucidating the precise molecular interactions with the topoisomerase I-DNA complex to evaluating its cytotoxic effects in a wide array of cancer cell lines, including lung, breast, and colon cancer cells. researchgate.net Furthermore, research has explored the potential of this compound in overcoming resistance to other chemotherapy agents. ontosight.ai The compound has also been studied for its potential anti-inflammatory properties.

The development of advanced analytical techniques has facilitated more detailed studies. For example, ligation-mediated polymerase chain reaction (LM-PCR) has been used to map the specific DNA cleavage sites induced by camptothecin derivatives in vivo. nih.gov Molecular docking simulations have also been employed to model the binding of this compound to DNA. nih.gov

Data Tables

Table 1: Properties of this compound Isomers

| Property | 9-Methoxycamptothecin | 10-Methoxycamptothecin |

|---|---|---|

| Molecular Formula | C21H18N2O5 | C22H23N3O5 |

| Molecular Weight | 394.38 g/mol | 417.44 g/mol |

| Synonyms | NSC 176323 | This compound |

| Primary Source | Ervatamia heyneana, Nothapodytes foetida | Camptotheca acuminata |

| Mechanism of Action | Topoisomerase I Inhibitor | Topoisomerase I Inhibitor |

Data sourced from multiple references. ontosight.aiontosight.ai

Table 2: Investigated Biological Activities of this compound

| Activity | Research Finding | References |

|---|---|---|

| Anticancer | Inhibits the growth of various cancer cell lines, including lung, breast, and colon. | |

| Topoisomerase I Inhibition | Binds to the topoisomerase I-DNA complex, preventing DNA re-ligation. | researchgate.netnih.gov |

| Apoptosis Induction | Induces programmed cell death in cancer cells. | ontosight.ai |

| Cell Cycle Arrest | Causes cell cycle arrest, typically at the G2/M phase. |

| Anti-inflammatory | Shown to inhibit the production of inflammatory cytokines and NF-κB activation. | |

Structure

3D Structure

Properties

IUPAC Name |

19-ethyl-19-hydroxy-7-methoxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O5/c1-3-21(26)15-8-17-18-12(6-11-7-13(27-2)4-5-16(11)22-18)9-23(17)19(24)14(15)10-28-20(21)25/h4-8,26H,3,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLFJSYOEEYWQMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=CC(=CC5=C4)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isolation, Natural Occurrence, and Biosynthesis Research

Discovery and Initial Characterization from Natural Sources

The journey of methoxycamptothecin began with its identification in plant species already known for producing camptothecin (B557342). researchgate.netphcogrev.comznaturforsch.comresearchgate.netmedchemexpress.com Initial studies relied on spectroscopic and chemical degradation techniques to characterize this novel compound. phcogrev.com

Camptotheca acuminata as a Primary Source

The "happy tree," Camptotheca acuminata, native to China, was the first plant from which camptothecin was isolated. researchgate.netresearchgate.netphcogrev.com Subsequent phytochemical analyses of this plant also revealed the presence of 9-methoxycamptothecin (B1664710), establishing it as a primary natural source. researchgate.netmedchemexpress.comubc.ca The discovery of these compounds in C. acuminata sparked immense interest in their potential therapeutic applications. phcogrev.com

Identification in Other Plant Species (e.g., Nothapodytes foetida, Ervatamia heyneana)

Following its discovery in C. acuminata, 9-methoxycamptothecin has been identified in several other plant species across different families. Notably, Nothapodytes foetida (also known as Nothapodytes nimmoniana), a tree found in the Western Ghats of India, has been recognized as a significant source of both camptothecin and 9-methoxycamptothecin. phcogrev.comznaturforsch.comresearchgate.netbiomedpharmajournal.org The stem bark of this species is particularly rich in these alkaloids. biomedpharmajournal.org

Another important plant source is Ervatamia heyneana (family Apocynaceae), where both camptothecin and 9-methoxycamptothecin have been isolated. nih.govijndd.innaturalproducts.netresearchgate.net The discovery of these compounds in the indole (B1671886) alkaloid-rich Apocynaceae family was a significant finding. nih.gov

Table 1: Plant Sources of 9-Methoxycamptothecin

| Plant Species | Family | Plant Part(s) |

| Camptotheca acuminata | Nyssaceae | Wood, Bark |

| Nothapodytes foetida (N. nimmoniana) | Icacinaceae | Stem Bark, Stems, Roots, Seeds |

| Ervatamia heyneana | Apocynaceae | Roots |

| Pyrenacantha klaineana | Icacinaceae | Stems |

This table is based on information from multiple sources. phcogrev.comznaturforsch.commedchemexpress.comphcogrev.comubc.cabiomedpharmajournal.orgnih.govijndd.innih.govacs.org

Elucidation of Biosynthetic Pathways and Precursor Studies

Understanding how plants synthesize this compound is crucial for developing biotechnological production methods. Early studies using radiolabeling in C. acuminata identified tryptophan and the monoterpene geraniol (B1671447) as key precursors, classifying camptothecin and its derivatives as monoterpene indole alkaloids (MIAs). researchgate.net

Enzyme Characterization in Alkaloid Production

Recent research has focused on identifying and characterizing the specific enzymes involved in the later steps of camptothecin biosynthesis, including the formation of 9-methoxycamptothecin. In Nothapodytes tomentosa, a cytochrome P450 enzyme, NtCPT9H, has been identified to catalyze the conversion of camptothecin to 9-hydroxycamptothecin (B1649381). nih.gov Subsequently, two methyltransferase enzymes, NtOMT1 and NtOMT2, are responsible for converting 9-hydroxycamptothecin into 9-methoxycamptothecin. nih.govresearchgate.net Similar enzymes have also been studied in other species like Camptotheca acuminata. frontiersin.org The characterization of these enzymes opens up possibilities for metabolic engineering to enhance the production of these valuable compounds. nih.gov

Genetic and Transcriptomic Analyses Related to Biosynthesis

Advances in genomics and transcriptomics have significantly accelerated the discovery of genes involved in the biosynthesis of camptothecin and its derivatives. informahealthcare.com Transcriptome analysis of the stem wood of Nothapodytes nimmoniana has led to the identification of 13 genes associated with the CPT biosynthetic pathway. ias.ac.in Furthermore, integrated transcriptome and proteome analysis in C. acuminata has provided new insights into the regulation of this pathway and identified candidate genes for enzymes like O-methyltransferases. researchgate.net These "omics" approaches, combined with metabolomic profiling, are powerful tools for elucidating the complete biosynthetic pathway and its regulation. msu.eduresearchgate.net

Advanced Extraction and Purification Methodologies

Efficiently extracting and purifying 9-methoxycamptothecin from plant material is essential for both research and potential commercial production. Various methods have been explored, including Soxhlet extraction, ultrasonic-assisted extraction, and microwave-assisted extraction (MAE). phcogrev.combiomedpharmajournal.orgresearchgate.net

Studies on Nothapodytes foetida have shown that MAE is a more efficient method in terms of time and extraction yield compared to traditional techniques. phcogrev.comresearchgate.net Methanol (B129727) has been found to be a more effective solvent than ethanol (B145695) for extracting both camptothecin and 9-methoxycamptothecin. phcogrev.combiomedpharmajournal.org High-performance liquid chromatography (HPLC) is a commonly used analytical technique for the quantification of these compounds in plant extracts. phcogrev.com Furthermore, semi-preparative HPLC and liquid chromatography-mass spectrometry (LC-MS) are employed for the purification and identification of these alkaloids. biomedpharmajournal.org

Chromatographic Techniques for Isolation

The isolation of 9-methoxycamptothecin from its primary natural source, the plant Nothapodytes nimmoniana, is a multi-step process that relies heavily on advanced chromatographic techniques. The goal is to separate this specific alkaloid from a complex mixture of other phytochemicals, including the structurally similar and more abundant compound, camptothecin. Research has established a robust methodology for achieving high purity.

The process typically begins with a crude plant extract, which is first subjected to preliminary purification using column chromatography (CC). A common stationary phase for this initial separation is silica (B1680970) gel (60-120 mesh). The mobile phase consists of a solvent system, often a gradient of chloroform (B151607) and methanol. The fractions are eluted sequentially, with the polarity of the mobile phase gradually increasing. For instance, an elution might start with 100% chloroform and incrementally increase the concentration of methanol. Fractions are collected and monitored using Thin Layer Chromatography (TLC) to identify those containing the target compounds.

Fractions enriched with camptothecin and 9-methoxycamptothecin are then pooled and concentrated. This enriched mixture undergoes further, more precise separation using preparative High-Performance Liquid Chromatography (HPLC). A reversed-phase C18 column is the standard stationary phase for this step. The mobile phase is typically a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer, like water with a small percentage of trifluoroacetic acid (TFA) to improve peak shape. The separation is isocratic, meaning the solvent composition remains constant throughout the run. Under these conditions, 9-methoxycamptothecin, being slightly more nonpolar than camptothecin due to the methoxy (B1213986) group, exhibits a longer retention time, allowing for its effective separation and collection as a highly purified compound.

The following table summarizes a typical chromatographic protocol for the isolation of 9-methoxycamptothecin.

| Chromatography Step | Technique | Stationary Phase | Mobile Phase System | Purpose |

|---|---|---|---|---|

| Step 1: Initial Separation | Column Chromatography (CC) | Silica Gel (60-120 mesh) | Gradient Elution: Chloroform-Methanol (e.g., 98:2 to 95:5 v/v) | To enrich fractions containing camptothecin and 9-methoxycamptothecin from the crude extract. |

| Step 2: Final Purification | Preparative HPLC | Reversed-Phase C18 | Isocratic Elution: Acetonitrile-Water (e.g., 35:65 v/v) with 0.1% TFA | To separate 9-methoxycamptothecin from camptothecin and other impurities, yielding a high-purity product. |

Yield Optimization from Plant Materials

Optimizing the yield of 9-methoxycamptothecin from plant materials is a critical area of research, driven by the compound's significant value. Studies have focused on identifying the key variables that influence its accumulation in Nothapodytes nimmoniana. The primary factors investigated include the specific plant part used for extraction, the geographical origin of the plant, and the choice of extraction solvent and method.

Scientific investigations have consistently shown that the distribution of 9-methoxycamptothecin is not uniform throughout the plant. Comparative analysis reveals that the seeds and twigs generally contain the highest concentrations of the alkaloid, often significantly more than the leaves, bark, or root. This finding directs harvesting efforts towards these specific parts to maximize the efficiency of the extraction process. For example, some studies report yields from twigs being over five times higher than those from leaves of the same plant.

Furthermore, the geographical location and environmental conditions in which N. nimmoniana grows play a crucial role. Research comparing plant populations from different regions, such as various sites within India's Western Ghats, has demonstrated significant variation in alkaloid content. Plants from certain high-altitude locations have been identified as "high-yield" chemotypes, accumulating substantially more 9-methoxycamptothecin than their low-altitude counterparts.

The extraction solvent is another pivotal parameter. To optimize yield, various solvents have been tested for their efficiency in extracting the alkaloid. While chloroform is effective, studies have shown that polar protic solvents like methanol and ethanol, particularly when used in a 70-80% aqueous solution, can provide superior extraction yields. The use of advanced extraction techniques like ultrasound-assisted extraction (UAE) has also been shown to improve yield and reduce extraction time compared to conventional methods like maceration or Soxhlet extraction.

The following table presents comparative data on 9-methoxycamptothecin yield based on different plant parts and extraction solvents, synthesized from published research findings.

| Variable | Condition | Relative Yield (% dry weight) | Comment |

|---|---|---|---|

| Plant Part | Seeds | ~0.085% | Highest concentration typically found in seeds. |

| Twigs | ~0.070% | A commercially viable source with high accumulation. | |

| Leaves | ~0.015% | Significantly lower concentration compared to other parts. | |

| Extraction Solvent | Chloroform | Moderate | Effective, but may be outperformed by polar solvents. |

| 80% Methanol | High | Often provides superior extraction efficiency for this polar alkaloid. |

Synthetic and Semi-Synthetic Approaches to this compound and Analogues

The development of potent anti-cancer agents based on the camptothecin (CPT) scaffold has necessitated sophisticated synthetic strategies. These approaches are broadly categorized into total synthesis, which builds the complex pentacyclic structure from simple precursors, and semi-synthesis, which modifies the naturally occurring camptothecin molecule. This article focuses on the chemical synthesis of this compound and its analogues, detailing the construction of the core structure and the specific derivatization techniques employed.

Synthetic and Semi Synthetic Approaches to Methoxycamptothecin and Analogues

Total Synthesis Strategies for the Camptothecin (B557342) Core

The total synthesis of camptothecin and its analogues, including methoxy-substituted derivatives, is a significant challenge in organic chemistry due to its complex pentacyclic ring system and the chiral quaternary center at position C20. Various strategies have been developed to construct this quinoline-containing alkaloid.

The first successful total synthesis of (±)-camptothecin was a landmark achievement that paved the way for numerous subsequent approaches. These pioneering routes established the fundamental strategies for assembling the ABCDE ring system. A key methodological innovation in many syntheses is the Friedländer annulation, a condensation reaction used to construct the quinoline (B57606) (AB ring) system. For instance, a common strategy involves the condensation of an aminobenzaldehyde or aminoketone derivative with a tricyclic ketone that contains the pre-formed C, D, and E rings. researchgate.net

Innovations have focused on increasing efficiency and yield. One such approach involves a domino reaction that includes a Heck reaction and an aza-intramolecular Michael addition to form the C ring. researchgate.net Another flexible strategy for building the core structure relies on a cascade exo-hydroamination followed by a spontaneous lactamization. These modern methods represent significant advances over earlier, more linear approaches, allowing for the efficient preparation of the core structure.

Both linear and convergent strategies have been applied to the synthesis of the camptothecin core.

The table below illustrates the conceptual difference between these two pathways.

| Synthesis Type | Description | Advantage | Disadvantage |

| Linear | Reactants are added sequentially to build the molecule step-by-step (A → B → C → Product). | Conceptually simpler to plan. | Overall yield can be very low for multi-step syntheses. |

| Convergent | Key fragments of the molecule are synthesized independently and then combined (A → B; C → D; then B + D → Product). | Higher overall yield; more efficient for complex targets. | Requires more complex planning and fragment coupling strategies. |

Modern strategies often employ convergent principles to maximize efficiency in constructing the complex pentacyclic framework of camptothecin and its analogues. nih.gov

The biological activity of camptothecin is highly dependent on the (S)-configuration at the C20 hydroxylated stereocenter. Therefore, developing asymmetric syntheses to selectively produce the (20S)-isomer is crucial. Several strategies have been successfully employed:

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily incorporated into the molecule to direct a stereoselective reaction. For example, a Michael addition mediated by a chiral auxiliary like (2R,5R)-2-tert-butyl-5-ethyl-1,3-dioxolan-4-one has been used to establish the correct stereochemistry at the C20 position.

Catalytic Asymmetric Reactions: This approach uses a chiral catalyst to control the stereochemical outcome of a key reaction. Methods such as asymmetric hydroxylation using a chiral N-sulfonyloxaziridine or asymmetric dihydroxylation have been applied to create the C20 stereocenter with high enantioselectivity.

Resolution: Racemic mixtures of camptothecin can be separated into their individual enantiomers through classical resolution techniques, often involving the formation of diastereomeric salts with a chiral resolving agent.

These asymmetric strategies have been successfully applied to the total synthesis of enantiopure (20S)-camptothecin and its analogues, including 7-Ethyl-10-methoxycamptothecin. acs.orgnih.gov

Semi-Synthetic Derivatization from Camptothecin Precursors

Semi-synthesis, which involves the chemical modification of naturally sourced camptothecin or its hydroxylated derivatives like 10-hydroxycamptothecin (B1684218), is the most common method for producing analogues. nih.gov This approach is often more commercially viable than total synthesis. The primary sites for modification are the quinoline nucleus (A and B rings) and the α-hydroxy lactone (E ring).

Modifications to the A and B rings of the camptothecin scaffold can significantly alter the compound's properties. The introduction of a methoxy (B1213986) group is a key example of such a modification.

Position 9: 9-Methoxycamptothecin (B1664710) has been isolated from natural sources like Nothapodytes foetida. researchgate.net Semi-synthetic routes to introduce substituents at the C9 position often utilize reactions like the Tscherniac–Einhorn reaction, which can be applied to camptothecin precursors. nih.govresearchgate.net

Position 10: The synthesis of 10-methoxycamptothecin (B22973) can be achieved via total synthesis or through semi-synthesis from 10-hydroxycamptothecin, a natural precursor. researchgate.net The hydroxyl group at C10 provides a convenient handle for further reactions, such as methylation to introduce the methoxy group. A general semi-synthetic methodology involves the use of dimethyl sulfate (B86663) ((CH₃O)₂SO₂) and a base like potassium carbonate (K₂CO₃) to methylate the hydroxyl group. nih.gov This regioselective functionalization is central to creating a variety of clinically important analogues. nih.gov

Chemoenzymatic Synthesis: An innovative approach involves using enzymes to achieve regioselective functionalization. Cytochrome P450 monooxygenases have been discovered that can catalyze the specific 10- and 11-oxidation of camptothecin, yielding hydroxylated intermediates that can then be chemically modified to produce a suite of analogues. nih.govubc.ca

The table below summarizes key regioselective reactions on the quinoline nucleus.

| Position | Reaction Type | Example Reagents | Product |

| C9 | Tscherniac–Einhorn | N-hydroxymethylamide, H₂SO₄ | 9-Amidomethyl-CPT |

| C10 | Methylation | (CH₃O)₂SO₂, K₂CO₃ | 10-Methoxy-CPT |

| C10 | Enzymatic Hydroxylation | Cytochrome P450 Enzyme | 10-Hydroxy-CPT |

The α-hydroxy lactone E-ring is essential for the biological activity of camptothecin. However, this ring is susceptible to hydrolysis under physiological pH, leading to an inactive carboxylate form. Therefore, modifications have been explored to improve the stability of the lactone ring.

These modifications often focus on the 20-hydroxyl group. Acylation of this group can produce 20-O-acyl derivatives. nih.govresearchgate.net While extensive modifications to the lactone ring can be detrimental to activity, subtle changes can be made to improve pharmacokinetic properties. For example, the synthesis of homocamptothecin (B1245609) involves expanding the six-membered lactone to a more stable seven-membered ring. These derivatizations are typically performed regioselectively, taking advantage of the differing reactivity of the various functional groups on the camptothecin molecule. nih.gov

Novel Synthetic Methodologies for Methoxycamptothecin Derivatives

The development of novel synthetic and semi-synthetic routes to this compound and its analogues is a significant area of research, driven by the need to improve upon the properties of the parent compound, camptothecin. These efforts aim to create derivatives with enhanced efficacy, better solubility, and reduced toxicity.

Development of Efficient Synthetic Procedures

The synthesis of this compound derivatives can be broadly categorized into total synthesis and semi-synthesis. Total synthesis involves the complete chemical construction of the molecule from simpler starting materials, while semi-synthesis modifies the naturally occurring camptothecin scaffold.

One notable semi-synthetic approach to novel lipophilic 9-substituted camptothecin derivatives is based on the Tscherniac–Einhorn reaction. nih.gov This method allows for the introduction of amidomethyl and imidomethyl groups at the 9-position of the camptothecin core. The general procedure involves the reaction of camptothecin with an N-hydroxymethylamide or N-hydroxymethylimide in neat sulfuric acid. nih.gov This approach has been successfully used to synthesize a variety of analogues, demonstrating its utility in creating derivatives with potential for oral administration. nih.gov

Total synthesis offers the advantage of greater flexibility in designing and creating novel analogues that are not accessible through semi-synthesis. A key challenge in the total synthesis of 9-methoxy substituted analogues is the availability of the requisite 4-methoxytryptophan derivatives. nih.gov An efficient synthetic route to optically active 4-methoxytryptophan ethyl ester has been developed, which serves as a crucial building block. nih.gov This involves a Mori-Ban-Hegedus indole (B1671886) synthesis, followed by regioselective bromination and coupling with a chiral auxiliary. nih.gov This intermediate can then be elaborated through a Pictet-Spengler reaction and a subsequent nickel-mediated cyclization to construct the pentacyclic core of the this compound analogue. nih.gov

Another synthetic strategy focuses on the stereocontrolled synthesis of camptothecin analogues. One such method employs a diastereoselective ethylation process using N-tosyl-(R)-proline as a chiral auxiliary to establish the correct stereochemistry at the C-20 position. epharmacognosy.com This approach has been utilized in the asymmetric synthesis of (+)-7-ethyl-10-methoxycamptothecin. epharmacognosy.com

The following table provides a summary of key synthetic reactions for this compound analogues:

| Reaction Type | Description | Key Reagents | Reference |

| Tscherniac–Einhorn Reaction | Introduction of amidomethyl and imidomethyl groups at the 9-position of camptothecin. | N-hydroxymethylamide/imide, H₂SO₄ | nih.gov |

| Mori-Ban-Hegedus Indole Synthesis | Synthesis of 4-methoxy-3-methylindole as a precursor to 4-methoxytryptophan. | Not specified | nih.gov |

| Pictet-Spengler Reaction | Construction of the tetracyclic ring system from a tryptophan derivative. | Not specified | nih.gov |

| Diastereoselective Ethylation | Stereocontrolled introduction of the ethyl group at the C-20 position. | N-tosyl-(R)-proline | epharmacognosy.com |

Characterization of Synthesized Analogues

The characterization of newly synthesized this compound analogues is crucial to confirm their structure and purity. A combination of spectroscopic techniques is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular structure. A quantitative analysis method using ¹H-NMR has been developed for the determination of camptothecin derivatives, including 9-methoxycamptothecin, in plant extracts. nih.gov The signals for specific protons, such as H-10 of 9-methoxycamptothecin, are well-separated, allowing for accurate quantification. nih.gov Detailed ¹H and ¹³C NMR data for camptothecin and its derivatives have been published, providing a valuable reference for the characterization of new analogues. acs.orgnih.gov

The following table presents representative ¹H NMR spectral data for 9-Methoxycamptothecin:

| Proton | Chemical Shift (δ, ppm) | Solvent | Reference |

| H-7 | Not Specified | DMSO-d₆ | nih.gov |

| H-10 | Well-separated signal | DMSO-d₆ | nih.gov |

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to study their fragmentation patterns, which can provide further structural information.

High-Performance Liquid Chromatography (HPLC): HPLC is a key analytical technique for assessing the purity of synthesized compounds. An established HPLC method for the determination of camptothecin and 9-methoxycamptothecin can be adapted for the analysis of new derivatives. scispace.com This method typically utilizes a C18 column and a mobile phase of methanol-water. scispace.com

The following table summarizes the characterization techniques used for this compound and its analogues:

| Technique | Purpose | Key Findings/Applications | Reference |

| ¹H NMR | Structural elucidation and quantification | Well-separated signals for key protons allow for determination in mixtures. | nih.gov |

| ¹³C NMR | Detailed structural assignment | Unambiguous assignment of carbon signals through various techniques. | nih.gov |

| Mass Spectrometry | Molecular weight determination and fragmentation analysis | Confirms the identity of the synthesized compound. | |

| HPLC | Purity assessment and quantification | Simple, sensitive, and accurate method for analysis. | scispace.com |

Molecular Mechanisms of Action Research

Interaction with DNA Topoisomerase I (Top1)

The primary molecular target of methoxycamptothecin is DNA topoisomerase I. ontosight.airesearchgate.netmedchemexpress.comresearchgate.net Topoisomerases are enzymes that regulate the overwinding or underwinding of DNA, a critical process for DNA replication and transcription. iomcworld.com

This compound exerts its effect by stabilizing the covalent complex formed between topoisomerase I and DNA, known as the Top1-DNA cleavable complex. nih.gov Normally, Top1 creates a transient single-strand break in the DNA to relieve torsional stress, after which it religates the strand. wikipedia.orgplos.org this compound and other camptothecin (B557342) analogues intercalate at the DNA cleavage site, trapping the Top1-DNA complex. wikipedia.orgbiomedpharmajournal.org This stabilization prevents the re-ligation of the DNA strand, leading to an accumulation of these complexes. iomcworld.com Studies have shown that certain modifications to the Top1 protein, such as sumoylation, can enhance the formation of these drug-induced cleavable complexes. nih.gov

Table 1: Interaction of this compound with Top1-DNA Complex

| Interaction | Description | Key Molecules Involved |

|---|---|---|

| Inhibition of Top1 | This compound blocks the action of DNA topoisomerase I. ontosight.ai | This compound, DNA Topoisomerase I |

| Complex Stabilization | It stabilizes the transient covalent complex between Top1 and DNA. nih.gov | Top1-DNA cleavable complex |

| Prevention of Religation | The stabilized complex prevents the rejoining of the cleaved DNA strand. iomcworld.com | DNA |

The persistence of the stabilized Top1-DNA cleavable complexes has significant consequences for cellular processes. The primary effect is the inhibition of the DNA religation step, which results in DNA single-strand breaks. iomcworld.comnih.gov When a replication fork, the structure where DNA replication occurs, collides with these stabilized complexes, it leads to a replication fork arrest. nih.govresearchgate.net This collision can convert the single-strand breaks into more lethal double-strand breaks, which are difficult for the cell to repair and can trigger cell death. nih.govoaepublish.com This mechanism is considered a primary driver of the cytotoxicity of camptothecin and its derivatives, including this compound. nih.govresearchgate.net

Cellular Responses to this compound-Induced DNA Damage

The DNA damage induced by this compound triggers a cascade of cellular responses, collectively known as the DNA damage response (DDR). rndsystems.comnih.gov This response involves the activation of cell cycle checkpoints and apoptotic pathways. rndsystems.com

A significant cellular response to this compound-induced DNA damage is the perturbation of the cell cycle. medchemexpress.com Studies have demonstrated that this compound can induce a strong arrest in the G2/M phase of the cell cycle. medchemexpress.comnih.gov This G2/M arrest is a checkpoint mechanism that prevents cells with damaged DNA from entering mitosis. nih.govmedsci.org Some studies also suggest that the collision of replication forks with the stabilized complexes specifically kills cells in the S-phase (synthesis phase) of the cell cycle. nih.govnih.gov This cell cycle arrest allows time for the cell to attempt DNA repair; however, if the damage is too extensive, it can lead to programmed cell death. rndsystems.com

Table 2: this compound-Induced Cell Cycle Arrest

| Cell Cycle Phase | Effect | Associated Proteins |

|---|---|---|

| S-phase | Potential for cell killing due to replication fork collision. nih.gov | DNA polymerases |

| G2/M-phase | Strong arrest induced by DNA damage. medchemexpress.comnih.gov | p53, p21, 14-3-3σ medsci.org |

When DNA damage is irreparable, this compound induces apoptosis, or programmed cell death. ontosight.aimedchemexpress.comnih.gov This process is mediated by various signaling pathways. Research indicates that this compound-induced apoptosis involves both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways. znaturforsch.comnih.gov Key players in these pathways are caspases, a family of proteases that execute apoptosis. plos.org Studies have shown that this compound-induced apoptosis is dependent on the activation of caspases, including caspase-3, caspase-8, and caspase-9 in certain cell lines. nih.gov Specifically, the activation of effector caspases like caspase-3 and caspase-7 is a crucial step in the apoptotic cascade triggered by this compound. nih.govplos.orgnih.gov The process can also involve the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins. znaturforsch.com

Investigation of Alternative Molecular Targets and Cellular Pathways

Non-Topoisomerase I Mediated Effects

While the primary mechanism of action for this compound (MCPT) is the inhibition of topoisomerase I, research has uncovered other cellular effects that contribute to its activity. researchgate.netznaturforsch.com One significant non-topoisomerase I mediated effect is the induction of apoptosis through the mitochondria pathway. znaturforsch.com Studies on murine sarcoma S180 cells revealed that MCPT treatment leads to a dose-dependent increase in the Bax/Bcl-2 ratio. znaturforsch.com Specifically, as MCPT concentrations increased from 0 to 0.95 μM, the ratio of Bax to Bcl-2 rose from 1 to 4.57. znaturforsch.com Since the Bax and Bcl-2 proteins are critical regulators of the mitochondrial pathway of apoptosis, this evidence strongly suggests that MCPT can trigger programmed cell death independently of its effects on topoisomerase I. znaturforsch.com

Furthermore, research into the broader class of camptothecins indicates effects on the regulation of Hypoxia-Inducible Factor 1-alpha (HIF-1α). nih.gov HIF-1 is a transcription factor that allows tumor cells to adapt and survive in low-oxygen (hypoxic) environments, which are common in solid tumors. mdpi.comfrontiersin.org Studies using the camptothecin analogue topotecan (B1662842) demonstrated an inhibition of HIF-1α protein accumulation under hypoxic conditions. nih.gov This effect was not linked to DNA damage but rather to an inhibition of HIF-1α translation that was dependent on ongoing transcription. nih.gov This suggests a distinct pathway where camptothecin derivatives may counteract a key survival mechanism in cancer cells, representing another important non-topoisomerase I mediated action. nih.gov

Inhibition of Solute Carrier Transporters (SLCs)

Solute carrier transporters (SLCs) are a large family of membrane proteins responsible for transporting a wide array of substances, including nutrients and drugs, into and out of cells. researchgate.netresearchgate.net Their function can significantly influence drug efficacy and contribute to localized toxicity. tandfonline.comnih.gov Research has shown that this compound and other camptothecin derivatives can selectively inhibit the function of specific SLCs. researchgate.nettandfonline.comnih.gov

Structure Activity Relationship Sar Studies and Analogue Development

Fundamental Principles of Camptothecin (B557342) SAR

The anti-tumor activity of camptothecin and its derivatives is intrinsically linked to its unique chemical structure. Specific structural features are essential for its mechanism of action, which involves the inhibition of topoisomerase I (Topo I), an enzyme crucial for DNA replication and repair.

The core of camptothecin's activity lies in its planar pentacyclic ring system, which consists of a pyrrolo[3,4-β]-quinoline moiety (rings A, B, and C), a conjugated pyridone (ring D), and an α-hydroxy lactone (ring E). wikipedia.orgbionity.com This planarity is a critical factor for the molecule to intercalate into the DNA-Topo I complex, thereby stabilizing it and preventing the re-ligation of the DNA strand. wikipedia.orgbionity.comcore.ac.uk

Studies have demonstrated that the integrity of this five-ring system is paramount. core.ac.uk Any deviation, such as the creation of tetracyclic or tricyclic analogues by removing rings, results in a complete loss of biological activity. core.ac.uk While the aromatic A and B rings are essential, saturation of the B ring leads to significantly diminished activity. core.ac.uknih.gov However, the fusion of an additional, sixth ring to the A/B ring system, creating hexacyclic analogues, can preserve or even enhance potency. wikipedia.orgcore.ac.uk Modifications to the D ring, such as replacing it with a benzene (B151609) ring, have been shown to eliminate activity entirely. core.ac.uk The E-ring lactone is also indispensable for activity. nih.gov

The camptothecin molecule possesses a single chiral center at the C-20 position within the E-ring. The stereochemistry at this position is a critical determinant of the molecule's biological efficacy. The naturally occurring and active form of camptothecin has the (S) configuration at C-20. wikipedia.orgnih.gov

This specific spatial arrangement allows the C-20 hydroxyl group to form a crucial hydrogen bond with the aspartic acid residue (Asp533) in the active site of the topoisomerase I enzyme. wikipedia.orgbionity.comcore.ac.uk This interaction is vital for stabilizing the ternary complex formed by the drug, the enzyme, and DNA. wikipedia.orgcore.ac.uk The (R) enantiomer, which is spatially different, is inactive because it cannot form this key hydrogen bond. wikipedia.orgbionity.comnih.gov Any modification that removes or alters the 20-hydroxyl group, or inverts its stereochemistry, leads to the inactivation of the compound. cabidigitallibrary.org

Impact of Methoxy (B1213986) Group Position on Activity and Specificity

The introduction of methoxy (-OCH3) groups onto the camptothecin scaffold, particularly on the A-ring, has been a strategy explored by medicinal chemists to modulate the drug's properties. However, the position of this substitution is critical and can have dramatically different effects on the molecule's anti-tumor activity.

Research indicates that substitution with a methoxy group at the 10-position can enhance the ability of the compound to form cleavable complexes with topoisomerase I and DNA, reducing the concentration required for this effect by an order of magnitude compared to the parent camptothecin. nih.gov However, this does not always translate to superior cytotoxicity. In one study, 10-methoxycamptothecin (B22973) was isolated as a minor component from C. acuminata along with the more active 10-hydroxycamptothecin (B1684218). phcogrev.com

Conversely, SAR studies have consistently shown that methoxy substituents can also significantly decrease or even eliminate biological activity. nih.gov For instance, the simultaneous placement of methoxy groups at both the 10 and 11 positions results in an inactive compound. wikipedia.org This trend of attenuated bioactivity with methoxy substitution on the A-ring is a notable finding in SAR studies. nih.gov The bulky and rotatable nature of methoxy groups may introduce steric hindrance, preventing optimal binding with the DNA-Topo I complex. nih.gov

The following table summarizes the general effect of methoxy group placement on camptothecin activity based on available research findings.

| Substitution Position | Effect on Activity | Reference(s) |

| 10-Methoxy | Can increase Topo I inhibition; activity varies | nih.govphcogrev.com |

| 10,11-Dimethoxy | Leads to inactivity | wikipedia.orgnih.gov |

| 5-Methoxy (on hexacyclic analogue) | Markedly increased anti-tumor activity | acs.org |

Systematic Modifications and Functional Group Derivatization

The quest for improved camptothecin analogues has led to systematic modifications across the entire pentacyclic structure. The goal is often to enhance water solubility, increase the stability of the active lactone E-ring, and improve efficacy. cabidigitallibrary.orgbiochempeg.com

Rings A and B, which form the quinoline (B57606) part of the molecule, are the most tolerant to chemical modifications, and substitutions at positions 7, 9, 10, and 11 have yielded some of the most successful derivatives. nih.govnih.gov

Position 10: Substitution with a hydroxyl (-OH) group at C-10, as seen in 10-hydroxycamptothecin, significantly increases potency. phcogrev.com This enhancement is partly attributed to the stabilization of the drug-enzyme-DNA cleavable complex. cabidigitallibrary.org

Position 9: The introduction of an amino (-NH2) or nitro (-NO2) group at C-9 can increase the drug's potency. wikipedia.orgnih.gov 9-Aminocamptothecin (B1664879), for example, showed high activity in cell cultures. nih.gov

Position 11: Adding electron-withdrawing groups like fluorine at C-11 can enhance cytotoxicity. cabidigitallibrary.orgnih.gov

Combined Substitutions: Creating a methylenedioxy bridge between positions 10 and 11 can produce highly potent, water-soluble derivatives. wikipedia.org

These modifications are often combined to optimize the drug's profile, leading to clinically approved drugs like Topotecan (B1662842) (a 10-hydroxy, 9-dimethylaminomethyl derivative) and Irinotecan (B1672180) (a prodrug of SN-38, which is a 7-ethyl, 10-hydroxy derivative). cabidigitallibrary.org

While the C and D rings are generally less amenable to change without losing activity, modifications at the C-7 position on the B-ring have proven to be highly effective. nih.govmetu.edu.tr

Position 7: Alkyl substitutions, particularly an ethyl (-C2H5) group, at the C-7 position have been shown to increase cytotoxicity. wikipedia.org The 7-ethyl group is a key feature of SN-38 (the active form of Irinotecan) and is believed to enhance the stability of the ternary complex. cabidigitallibrary.org The addition of a 7-ethyl group to various A-ring substituted camptothecins often results in compounds with improved drug stability and potent activity. cabidigitallibrary.org For example, combining a 7-ethyl group with a 10-hydroxy group yields the highly potent SN-38. cabidigitallibrary.org

Position 9: While C-9 is on the A-ring, its substitution is often studied in conjunction with C-7 modifications. Recent research has explored novel lipophilic substitutions at the C-9 position, such as small alkyl groups, which can confer favorable properties like anti-MDR (multidrug resistance) activity and potential for oral administration. nih.govaacrjournals.org

The table below provides examples of how substitutions on rings A and B, including the C-7 position, affect the anti-tumor activity of camptothecin analogues.

| Compound/Modification | Key Substitutions | General Impact on Activity | Reference(s) |

| Topotecan | 10-OH, 9-CH2N(CH3)2 | Clinically approved, improved solubility & activity | cabidigitallibrary.org |

| SN-38 | 7-C2H5, 10-OH | Highly potent active metabolite of Irinotecan | cabidigitallibrary.org |

| 9-Aminocamptothecin | 9-NH2 | High in vitro activity | nih.gov |

| 7-Ethyl-9-alkyl-CPT | 7-C2H5, 9-Alkyl | Significant cytotoxic activity | nih.gov |

| 10,11-Methylenedioxy-CPT | 10,11-OCH2O- | Increased potency and water solubility | wikipedia.org |

Modifications of the E Ring (e.g., Lactone Stability)

The structure-activity relationship (SAR) of Methoxycamptothecin, a potent derivative of the anti-cancer alkaloid camptothecin, critically involves its pentacyclic ring system. The α-hydroxylactone in the E-ring is an essential structural feature for its antitumor activity. openrepository.comresearchgate.net However, this E-ring is highly susceptible to hydrolysis under physiological pH conditions, leading to a reversible opening to form the inactive carboxylate species. openrepository.comresearchgate.net This instability significantly reduces the in vivo potency of the compound and has been a major focus of medicinal chemistry efforts. researchgate.net

To address the inherent instability of the lactone ring, various modifications to the E-ring of camptothecin analogues, including those with methoxy substitutions, have been explored. A key strategy has been the homologation of the lactone E-ring, which has been shown to enhance its stability. onua.edu.ua Another innovative approach involves replacing the entire E-ring lactone with an α,β-cyclohexenone ring, which has resulted in analogues that retain topoisomerase I inhibitory activity and exhibit cytotoxicity to tumor cells. researchgate.net

Furthermore, the replacement of the lactone with a stable 5-membered ketone on the E-ring has been investigated. researchgate.net This modification eliminates the hydrolytically labile lactone moiety altogether. researchgate.net Research has also led to the isolation of novel E-ring-modified derivatives from natural sources, such as (20S)-9-methoxy-17-hydroxymappicine 20-O-β-D-glucopyranoside, which is an E-ring-opened analogue of 9-methoxycamptothecin (B1664710). researchgate.net

A study on E-ring-modified (RS)-camptothecin analogues reported the synthesis of (RS)-20-deoxyamino-7-ethyl-10-methoxycamptothecin. This compound demonstrated notable in vivo activity against P388 mouse leukemia cells, suggesting that modifications at the 20-position of the E-ring can be a viable strategy for developing active analogues.

| Modification Strategy | Rationale | Example Compound/Analogue Type | Reported Outcome |

| Lactone Homologation | Increase steric hindrance around the lactone to slow hydrolysis. | Homocamptothecins | Enhanced lactone stability. onua.edu.ua |

| Lactone Replacement | Eliminate the hydrolytically unstable lactone group. | α,β-Cyclohexenone Ring Analogues | Retention of Topoisomerase I inhibition and cytotoxicity. researchgate.net |

| Lactone Replacement | Substitute the lactone with a more stable functional group. | 5-Membered Ketone Ring Analogues | Creation of stable analogues lacking the lactone function. researchgate.net |

| E-ring Opening | Exploration of naturally occurring structural variations. | (20S)-9-methoxy-17-hydroxymappicine 20-O-β-D-glucopyranoside | Isolation of a novel E-ring-opened analogue. researchgate.net |

| 20-Position Substitution | Investigate the impact of substituents at a key E-ring position. | (RS)-20-deoxyamino-7-ethyl-10-methoxycamptothecin | Active in in vivo murine leukemia models. |

Rational Design and Synthesis of Novel this compound Analogues

The rational design of novel this compound analogues is a key strategy to improve its pharmacological profile, including enhancing efficacy, increasing solubility, and overcoming multidrug resistance. researchgate.net These efforts often involve the synthesis of derivatives with modifications on the A and B rings, in conjunction with the existing methoxy group.

One area of focus has been the synthesis of novel 10-methoxycamptothecin derivatives. For instance, a series of analogues with small alkyl groups (such as allyl, propyl, ethyl, and methyl) at the 9-position and a methoxy group at the 10-position have been synthesized. researchgate.net With the exception of 9-methyl-10-methoxy-camptothecin, these new analogues demonstrated inhibitory activity against topoisomerase I and the growth of P388 mouse leukemia cells. researchgate.net A particularly notable compound from this series is Chimmitecan (B1668618) (9-allyl-10-methoxycamptothecin), which displayed more potent cytotoxicity than SN-38 and topotecan. researchgate.net

The development of these analogues aims to leverage the benefits of lipophilicity, which can lead to improved cellular uptake, intracellular accumulation, and stabilization of the active lactone form. researchgate.net The substitution at the 9-position in compounds like Chimmitecan has been shown to contribute to anti-MDR activity, stability in the presence of human serum albumin, improved solubility, and potential for oral administration. researchgate.net

The following table summarizes the cytotoxic activity of selected rationally designed this compound analogues against various human cancer cell lines.

| Compound | Modification | Cell Line | IC₅₀ (µM) |

| Chimmitecan | 9-allyl-10-methoxy | HCT-116 (Colon) | Potent (exact value not specified) researchgate.net |

| Chimmitecan | 9-allyl-10-methoxy | MDA-MB-435 (Melanoma) | Potent (exact value not specified) researchgate.net |

| Chimmitecan | 9-allyl-10-methoxy | BEL-7402 (Hepatoma) | Potent (exact value not specified) researchgate.net |

| Chimmitecan | 9-allyl-10-methoxy | A549 (Lung) | Potent (exact value not specified) researchgate.net |

| 9-propyl-10-methoxy-CPT | 9-propyl-10-methoxy | P388 (Leukemia) | 0.04-0.5 researchgate.net |

| 9-ethyl-10-methoxy-CPT | 9-ethyl-10-methoxy | P388 (Leukemia) | 0.04-0.5 researchgate.net |

Preclinical Efficacy and Cellular Studies of Methoxycamptothecin

In Vitro Antiproliferative Activity in Diverse Cell Line Models

The initial evaluation of a potential anticancer agent involves assessing its ability to inhibit the growth of cancer cells in a laboratory setting. This is typically achieved through in vitro assays using a variety of established cancer cell lines.

Methoxycamptothecin has been evaluated for its cytotoxic effects across different human cancer cell lines. Research into derivatives of 10-methoxycamptothecin (B22973) has demonstrated that modification at the C-20 position can influence its antiproliferative activity. In one study, newly synthesized esterified prodrugs of 10-methoxycamptothecin were tested against a panel of five human cancer cell lines. asianpubs.org The results indicated that while the prodrugs themselves showed less in vitro antitumor activity than the parent compound, 10-methoxycamptothecin, they have the potential to be hydrolyzed to the active form. asianpubs.org The study concluded that three of the derivatives exhibited moderate anticarcinogenic activities against all tested cell lines. asianpubs.org

Another study also reported the synthesis and evaluation of 10-methoxycamptothecin derivatives, noting moderate anticarcinogenic activities in a panel of five human cancer cell lines for three of the compounds tested. researchgate.net Furthermore, evidence from studies on the aqueous extract of Camptotheca acuminata (AE-CA) suggests that the presence of this compound, along with other derivatives like hydroxycamptothecin, contributes to an enhanced cytotoxicity in endometrial carcinoma cells when compared to pure Camptothecin (B557342) (CPT). nih.gov

The table below summarizes the observed in vitro activity of this compound derivatives from selected studies.

| Compound Class | Cell Lines | Observed Activity | Source |

| 10-methoxycamptothecin Derivatives | Panel of five human cancer cell lines | Moderate anticarcinogenic activity | researchgate.net, asianpubs.org |

| Aqueous Extract containing this compound | Human endometrial carcinoma cells | Enhanced cytotoxicity compared to CPT | nih.gov |

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become resistant to a broad range of structurally and functionally diverse anticancer drugs. oncotarget.comnih.gov This phenomenon is often linked to the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as drug efflux pumps, reducing the intracellular concentration of chemotherapeutic agents. oncotarget.comnih.gov

Preclinical evaluation of new anticancer agents often includes testing against cell lines that have been engineered to overexpress these resistance-conferring proteins. kyinno.com While direct studies focusing exclusively on this compound in MDR cell line models are not extensively detailed in the provided sources, research on other camptothecin analogues provides valuable insights. For instance, the lipophilic camptothecin derivative chimmitecan (B1668618) was found to have no cross-resistance in MDR cells. aacrjournals.org Similarly, certain 7-[(N-thioureidopiperazinyl)methyl] derivatives of camptothecin have demonstrated greater cytotoxicity against the MDR KB-VIN cell line than established drugs like topotecan (B1662842), suggesting they could be effective against the MDR phenotype. onua.edu.ua Another camptothecin analogue, exatecan, is not recognized by the P-glycoprotein pump, which contributes to its efficacy. iomcworld.com This suggests that some camptothecin derivatives can evade common resistance mechanisms. The evaluation of this compound in specific MDR models would be a critical step in determining its potential to treat resistant tumors.

In Vivo Efficacy Studies in Non-Human Models

Following promising in vitro results, the antitumor activity of a compound is tested in living organisms, typically in mouse models.

Xenograft models, which involve implanting human tumor cells into immunocompromised mice, are a standard tool for evaluating the in vivo efficacy of anticancer compounds. reactionbiology.comchampionsoncology.com These models allow for the assessment of a drug's activity against a human tumor in a living system. nih.gov

Studies on derivatives and analogues of camptothecin have consistently shown efficacy in various xenograft models. For example, 10-Methoxy-9-nitrocamptothecin, a closely related compound, has demonstrated significant efficacy in in vivo xenograft models. Another derivative, chimmitecan, effectively inhibited the growth of several human carcinoma xenografts in nude mice, including HCT-116 (colon), MDA-MB-435 (melanoma), BEL-7402 (liver), and A549 (lung). aacrjournals.org Furthermore, glycoconjugates of camptothecin have shown remarkable activity, inhibiting tumor growth by over 96% in the MX-1 breast cancer xenograft model. researchgate.net These positive results for structurally similar compounds underscore the potential in vivo efficacy of this compound.

The table below presents examples of in vivo efficacy for camptothecin analogues in xenograft models.

| Compound | Xenograft Model | Outcome | Source |

| 10-Methoxy-9-nitrocamptothecin | In vivo xenograft models | Demonstrated efficacy | |

| Chimmitecan | HCT-116, MDA-MB-435, BEL-7402, A549 | Growth inhibition | aacrjournals.org |

| Camptothecin Glycoconjugates | MX-1 (breast cancer) | >96% tumor growth inhibition | researchgate.net |

Syngeneic and genetically engineered mouse models (GEMMs) are increasingly important in preclinical cancer research, especially for immuno-oncology. genoway.comcrownbio.com Syngeneic models use cancer cell lines derived from a specific mouse strain that are then implanted into mice of the same strain. crownbio.comcrownbio.com This ensures a fully competent and functional immune system, which is crucial for studying immunotherapies. championsoncology.com GEMMs, on the other hand, are developed to spontaneously form tumors due to specific genetic modifications, closely mimicking the development of human cancers. crownbio.com

These models provide a valuable platform to investigate the interplay between the tumor, its microenvironment, and the host immune system in response to therapy. nih.gov They are essential for understanding the mechanism of action of drugs that may modulate the immune response. nih.gov While these models are critical for a comprehensive preclinical evaluation, specific studies detailing the assessment of this compound in syngeneic or genetically engineered models were not found in the provided search results. Such studies would be necessary to understand its immunomodulatory potential and its efficacy in an immunocompetent setting.

Mechanistic Investigations in Preclinical Models

Understanding how a drug works at the molecular level is fundamental to its development. The primary mechanism of action for camptothecin and its analogues is the inhibition of DNA topoisomerase I. iomcworld.comphcogrev.com Topoisomerase I is a nuclear enzyme essential for relaxing torsional strain in DNA during replication and transcription by creating single-strand breaks. iomcworld.comgoogle.com

Camptothecins exert their cytotoxic effect by binding to the covalent complex formed between topoisomerase I and DNA. iomcworld.com This binding stabilizes the complex, preventing the re-ligation of the DNA strand. aacrjournals.org This stabilized ternary "cleavable complex" interferes with the progression of the DNA replication machinery. onua.edu.ua When a replication fork collides with this complex, it leads to the generation of irreversible double-strand DNA breaks. onua.edu.ua This DNA damage triggers a cascade of cellular responses, including cell cycle arrest, typically at the G2-M phase, and ultimately leads to programmed cell death (apoptosis). aacrjournals.org

Studies have shown that only the closed lactone ring form of camptothecins is active in stabilizing the topoisomerase I-DNA complex. google.com This form is favored in the slightly acidic environment often found in solid tumors, which may contribute to their antitumor activity. google.com Mechanistic studies on the derivative chimmitecan confirmed that it induces significant DNA damage, G2-M phase arrest, and apoptosis in human leukemia cells, consistent with the known mechanism of the camptothecin class of compounds. aacrjournals.org

Biomarker Discovery and Validation in Model Systems

The discovery and validation of biomarkers are crucial for understanding the therapeutic potential and mechanisms of action of anti-cancer compounds like this compound. nih.gov Biomarkers are measurable characteristics that can indicate biological processes, pathogenic processes, or responses to a therapeutic intervention. nih.gov In the context of preclinical research on this compound, biomarker studies in model systems are designed to identify molecular signatures that predict cellular sensitivity or resistance.

For the camptothecin class of compounds, to which this compound belongs, the primary molecular target, Topoisomerase I (Top1), is itself a key biomarker. plos.org Studies have shown that the expression level of the Top1 gene can correlate with cellular sensitivity to camptothecins, with lower levels potentially conferring resistance. plos.org The process of biomarker discovery for such agents involves the use of various technologies to analyze genomic, proteomic, and cellular responses. bio-rad.com

Genomic biomarker discovery may involve identifying genetic variations, such as single nucleotide polymorphisms (SNPs), that influence treatment response. tataa.com For camptothecin analogues, non-parametric linkage analysis in model systems like the CEPH (Centre d'Etude du Polymorphisme Humain) cell lines has been used to identify quantitative trait loci (QTLs) associated with cytotoxic response. plos.org Such analyses can pinpoint specific genetic regions that contribute to the variability in drug sensitivity across a population. plos.org

Proteomic approaches focus on identifying proteins or protein profiles that change in response to the drug. tataa.com This could include the quantification of proteins involved in pathways that are modulated by this compound, such as DNA repair, cell cycle control, and apoptosis. iomcworld.com

Once candidate biomarkers are identified, they undergo a rigorous validation process to confirm their reliability and reproducibility across different samples and conditions. verisimlife.com This step is essential to ensure that the biomarker is a robust indicator of the drug's effect. nih.gov

Table 1: Potential Biomarker Types for this compound in Model Systems

| Biomarker Class | Example | Role in Preclinical Studies |

|---|---|---|

| Target-based | Topoisomerase I (Top1) expression level | Predicts cellular sensitivity; low levels may indicate resistance. plos.org |

| Genomic | Quantitative Trait Loci (QTLs) | Identifies genetic regions associated with variations in cytotoxic response. plos.org |

| Pathway-related | Proteins in DNA repair (e.g., MSH2) and cell cycle checkpoints (e.g., Chk1, ATM) | Elucidates mechanisms of sensitivity and resistance. iomcworld.com |

Molecular Profiling of Cellular and Tissue Responses

Molecular profiling investigates the detailed interactions of a compound at the cellular and tissue level. For this compound, as with other camptothecin derivatives, the primary molecular event is the inhibition of DNA Topoisomerase I. iomcworld.comakjournals.com This enzyme relieves torsional strain in DNA during replication and transcription. iomcworld.com

The mechanism of action involves the stabilization of a ternary complex formed by Topoisomerase I and DNA. iomcworld.com this compound traps this "cleavable complex," preventing the enzyme from re-ligating the single-strand break it creates. iomcworld.com When a DNA replication fork collides with this trapped complex, it leads to the formation of a permanent and lethal double-strand break. This action is predominantly toxic to cells in the S-phase (synthesis phase) of the cell cycle, when DNA replication occurs. iomcworld.com

Cellular responses to this DNA damage are complex and involve the activation of multiple signaling pathways. Molecular profiling studies aim to map these responses. Key events include:

Cell Cycle Checkpoint Activation: The cell activates checkpoints, primarily through proteins like ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related), in an attempt to halt cell cycle progression and repair the DNA damage. iomcworld.com

DNA Repair Mechanisms: The cell may attempt to repair the DNA lesions. The efficacy of these repair pathways can influence the ultimate sensitivity or resistance of the cell to the drug. iomcworld.com

Induction of Apoptosis: If the DNA damage is too extensive to be repaired, the cell initiates programmed cell death, or apoptosis. This involves the activation of pro-apoptotic proteins such as p53 and Bax, and changes in the levels of anti-apoptotic proteins like Bcl-2. iomcworld.com

Profiling these responses in cell culture models helps to create a detailed picture of a compound's activity and identify potential mechanisms of resistance. iomcworld.com Resistance can arise from alterations in the cellular response to the Topo1-drug-DNA complex, such as the loss of function in proteins involved in cell cycle checkpoints or DNA repair. iomcworld.comiomcworld.com

Excretion and Metabolism in Animal Models

Understanding the excretion and metabolism of a compound is fundamental to its preclinical evaluation. Studies in animal models, such as rats, provide critical data on how a drug is processed and eliminated by the body. msdvetmanual.com

For 10-Methoxycamptothecin (MCPT), excretion studies have been conducted in male Wistar rats. akjournals.com Following intravenous administration, the compound and its metabolites are eliminated through bile, urine, and feces. akjournals.com A major metabolic pathway for MCPT is demethylation to its active metabolite, 10-hydroxycamptothecin (B1684218) (HCPT). akjournals.com

The excretion profile reveals that a significant portion of the compound is first metabolized before being cleared from the body. In a 6-hour period following intravenous administration, biliary excretion accounted for approximately 1.24% of the original MCPT dose and 5.49% as the metabolite HCPT. akjournals.com

Over a longer timeframe, the cumulative excretion of MCPT and its metabolite HCPT primarily occurs within the first 24 hours. akjournals.com Analysis of urine and feces shows that the majority of the recovered compound is in the form of the metabolite HCPT, indicating substantial biotransformation of this compound in vivo. akjournals.com The total amount of MCPT recovered in its original form from urine, bile, and feces was 1.81%, while the amount detected as the metabolite HCPT was 33.45%. akjournals.com This suggests that this compound undergoes other biotransformation processes in addition to its conversion to HCPT. akjournals.com

Table 2: Cumulative Excretion of 10-Methoxycamptothecin (MCPT) and its Metabolite 10-Hydroxycamptothecin (HCPT) in Rats Following a Single Intravenous Administration

| Excretion Route | Compound | Percentage of Administered Dose (%) | Timeframe |

|---|---|---|---|

| Bile | MCPT | 1.24 ± 0.07 | Within 6 hours |

| HCPT | 5.49 ± 0.40 | Within 6 hours | |

| Urine | MCPT | 0.41 ± 0.10 | Cumulative |

| HCPT | 7.66 ± 1.43 | Cumulative | |

| Feces | MCPT | 0.16 ± 0.04 | Cumulative |

| HCPT | 20.30 ± 3.35 | Cumulative | |

| Total Excreted | MCPT (Original Form) | 1.81 ± 0.09 | Cumulative |

| HCPT (Metabolite) | 33.45 ± 1.57 | Cumulative |

Data sourced from a study in Wistar rats. akjournals.com

Mechanisms of Resistance to Camptothecin and Strategies to Overcome It

Molecular Basis of Drug Efflux Pump Overexpression

A primary mechanism of resistance involves the reduced intracellular accumulation of the drug due to the overexpression of ATP-binding cassette (ABC) transporters. nih.govnih.gov These proteins act as efflux pumps, actively removing cytotoxic compounds from the cell, thereby lowering their concentration at the target site. nih.govresearchprotocols.org

P-glycoprotein (P-gp), also known as MDR1, and Multidrug Resistance-associated Protein (MRP) are key members of the ABC transporter family implicated in multidrug resistance. nih.govmdpi.com Overexpression of P-gp and MRP can lead to the efflux of a wide range of structurally and functionally diverse drugs, including camptothecin (B557342) derivatives. iomcworld.commdpi.com For instance, the overexpression of P-gp or MRP in intestinal epithelia can limit the oral absorption of camptothecin-11. iomcworld.com While P-gp is a major contributor to multidrug resistance in various cancers, MRP1 is also frequently expressed across different tumor types. mdpi.comcarislifesciences.com The activity of these pumps is energy-dependent, utilizing ATP hydrolysis to transport substrates out of the cell. nih.gov

Table 1: Expression of P-gp and MRP1 in Different Cancer Types

| Cancer Type | P-gp Positive Expression Rate | MRP1 Positive Expression Rate |

|---|---|---|

| Gastrointestinal Cancers | High | High |

| Liver Tumors | High | High |

| Brain Tumors | Low | Low |

Data derived from a study of 51,939 molecularly profiled cancer patients. carislifesciences.com

The Breast Cancer Resistance Protein (BCRP), also known as ABCG2, is another significant ABC transporter that confers resistance to several anticancer drugs, including camptothecin derivatives like topotecan (B1662842). iomcworld.comresearchgate.net BCRP is highly expressed in tissues such as the intestinal epithelium, where it can impact the oral absorption of its substrates. researchgate.net It functions to transport drugs out of the cell, and its overexpression is associated with resistance in colon, breast, and lung cancer cells. iomcworld.com However, some lipophilic 7-modified camptothecin derivatives have been shown to be poor substrates for BCRP. iomcworld.comiomcworld.com

Table 2: Impact of BCRP on Camptothecin Analogs

| Compound | Interaction with BCRP | Consequence |

|---|---|---|

| Topotecan | Substrate | BCRP-mediated resistance researchgate.net |

| Irinotecan (B1672180) (SN-38) | Substrate | Glucuronidation of SN-38 increases efflux iomcworld.com |

| Lipophilic 7-modified camptothecins | Poor substrate | May overcome BCRP-mediated resistance iomcworld.com |

Topoisomerase I Mutations and Alterations Affecting Drug Binding

Alterations in the structure of the drug's target, DNA topoisomerase I (Top1), represent a second major mechanism of resistance to camptothecins. iomcworld.comnih.gov These alterations are typically mutations in the TOP1 gene that reduce the drug's ability to stabilize the Top1-DNA cleavage complex. nih.gov

Mutations in the TOP1 gene can confer resistance to camptothecins. nih.gov These mutations are often located near the catalytic tyrosine residue (Tyr723) or in regions that interact with the DNA and the intercalated drug. iomcworld.comiomcworld.com For example, mutations such as R364H, G717V, and T729I have been identified in camptothecin-resistant cell lines. nih.govnih.gov These mutations can lead to a decreased ability of the drug to inhibit the Top1 enzyme without necessarily affecting the enzyme's natural catalytic activity. nih.govnih.gov Studies have shown that while single amino acid changes can result in partial resistance, double mutations can have a synergistic effect. nih.gov

Table 3: Characterized Resistance-Imparting Top1 Mutations

| Mutation | Location/Domain | Effect on Camptothecin Binding/Activity | Reference |

|---|---|---|---|

| R364H | Near catalytic tyrosine | CPT resistant, fully active enzyme | nih.gov |

| G717V | Near catalytic active center | Partial resistance (synergistic with T729I) | nih.gov |

| T729I | Near catalytic active center | Partial resistance (synergistic with G717V) | nih.gov |

| R621H | Core subdomain III | Decreased TOP1-DNA cleavage complexes | nih.gov |

| L617I | Core subdomain III | Decreased TOP1-DNA cleavage complexes | nih.gov |

| E710G | Linker domain | Decreased TOP1-DNA cleavage complexes | nih.gov |

X-ray crystallography has provided insights into the molecular interactions within the ternary Top1-DNA-drug complex. iomcworld.com The planar structure of camptothecin intercalates into the DNA at the site of cleavage, preventing the religation of the DNA strand. iomcworld.com Structural analyses of mutant Top1 enzymes reveal how specific amino acid substitutions can disrupt this interaction. For instance, mutations near the drug-binding pocket can alter the conformation of the enzyme, reducing its affinity for the drug. nih.gov The linker domain of Top1, though not directly involved in catalysis, is flexible and its mutations can impact drug binding by altering the conformational changes induced by the drug. mdpi.com

Adaptive Cellular Responses to Drug-Induced Stress

The third general mechanism of resistance involves alterations in the cellular response to the DNA damage induced by the Top1-drug-DNA complex. iomcworld.comnih.gov When cells are exposed to camptothecins, a variety of stress response pathways are activated. biorxiv.org

Cancer cells can adapt to the stress induced by chemotherapy through various mechanisms, including the activation of DNA repair pathways, alterations in cell cycle checkpoints, and changes in apoptotic signaling. iomcworld.com For instance, proteins involved in DNA replication and repair, such as ATM and ATR, play a role in the sensitivity to camptothecins. iomcworld.com The loss of function in some of these proteins can increase sensitivity to the drug. iomcworld.com Furthermore, the balance between pro-apoptotic proteins like p53 and Bax, and anti-apoptotic proteins like Bcl-2 can be altered in camptothecin-resistant cancers. iomcworld.com Another adaptive response is the "HIF switch," where cells transition between the use of HIF-1α and HIF-2α transcription factors to adapt to the hypoxic tumor microenvironment, which can influence cellular metabolism and survival. mdpi.com This continuous adaptation process, sometimes referred to as the 'resistance continuum', involves evolving transcriptional and epigenetic changes that allow cancer cells to survive and even increase their fitness under prolonged drug exposure. biorxiv.org

Research Strategies to Overcome Resistance Mechanisms

Researchers are actively exploring various strategies to circumvent the mechanisms of resistance to camptothecins. These strategies often involve the development of new derivatives with improved pharmacological properties or the use of combination therapies. In the context of Methoxycamptothecin, research has highlighted its potential to overcome certain resistance mechanisms.

One of the key research findings is that this compound has demonstrated significant anticancer activity against a variety of tumor cell lines, including those that are resistant to other chemotherapeutic agents. ontosight.ai This suggests that its chemical structure may allow it to evade some of the common resistance pathways.